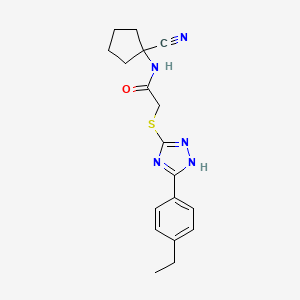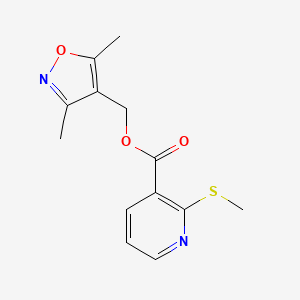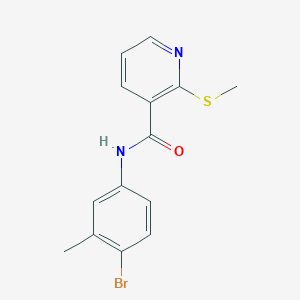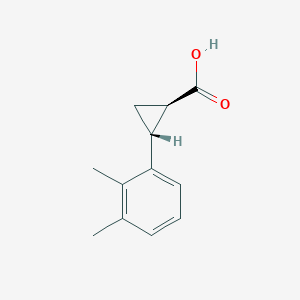![molecular formula C16H19ClN2O2S B13366643 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B13366643.png)
1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group substituted with a chlorine atom and a sulfonyl group, which is further attached to an ethylpiperazine moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine typically involves the sulfonylation of 4-chloro-1-naphthylamine followed by the reaction with 4-ethylpiperazine. The process can be summarized as follows:
Sulfonylation: 4-Chloro-1-naphthylamine is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonylated intermediate.
Coupling Reaction: The sulfonylated intermediate is then reacted with 4-ethylpiperazine under suitable conditions (e.g., in the presence of a solvent like dichloromethane) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the naphthyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted naphthyl derivatives with new functional groups.
科学的研究の応用
1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with cellular receptors or enzymes, influencing various biochemical pathways and cellular processes.
類似化合物との比較
- 1-[(4-Chloro-1-naphthyl)sulfonyl]-1H-pyrazole
- 1-[(4-Chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- 1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine
Comparison: 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine is unique due to the presence of the ethylpiperazine moiety, which imparts distinct chemical and biological properties compared to its analogs
特性
分子式 |
C16H19ClN2O2S |
|---|---|
分子量 |
338.9 g/mol |
IUPAC名 |
1-(4-chloronaphthalen-1-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C16H19ClN2O2S/c1-2-18-9-11-19(12-10-18)22(20,21)16-8-7-15(17)13-5-3-4-6-14(13)16/h3-8H,2,9-12H2,1H3 |
InChIキー |
RLJZOFSNJFILLM-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)



![N-[5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13366591.png)
![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)

![3-[3-(1-Naphthylmethoxy)phenyl]acrylamide](/img/structure/B13366609.png)

![{[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13366616.png)
![3-(1-Benzofuran-2-yl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366620.png)



